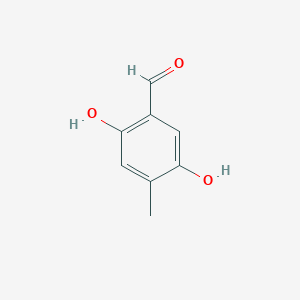

2,5-Dihydroxy-4-methylbenzaldehyde

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dihydroxy-4-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-2-8(11)6(4-9)3-7(5)10/h2-4,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFNERGGFAXZRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dihydroxy-4-methylbenzaldehyde (CAS No. 52010-89-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dihydroxy-4-methylbenzaldehyde (CAS No. 52010-89-6), a key aromatic aldehyde with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines plausible synthetic routes with step-by-step protocols, and explores its current and prospective applications, particularly in the development of novel therapeutic agents. Emphasis is placed on the synthesis of Schiff base derivatives and their promising biological activities. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, drug discovery, and materials research.

Introduction

This compound is a substituted aromatic aldehyde characterized by the presence of two hydroxyl groups and a methyl group on the benzene ring. This substitution pattern imparts a unique combination of reactivity and electronic properties, making it a versatile building block in organic synthesis. The aldehyde functional group readily participates in condensation reactions, most notably in the formation of Schiff bases, while the hydroxyl groups can be modulated to fine-tune the electronic and steric characteristics of the resulting molecules. Its structural similarity to other biologically active benzaldehyde derivatives suggests its potential as a scaffold in the design of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 52010-89-6 | --INVALID-LINK-- |

| Molecular Formula | C₈H₈O₃ | --INVALID-LINK-- |

| Molecular Weight | 152.15 g/mol | --INVALID-LINK-- |

| Appearance | Solid (predicted) | General chemical knowledge |

| Storage | 4°C, stored under nitrogen | --INVALID-LINK-- |

| Topological Polar Surface Area (TPSA) | 57.53 Ų | --INVALID-LINK-- |

| LogP | 1.21872 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- |

| Rotatable Bonds | 1 | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, typically involving the formylation of a suitable precursor followed by demethylation. A plausible and commonly employed strategy involves the Vilsmeier-Haack formylation of 2,5-dimethoxytoluene to yield 2,5-dimethoxy-4-methylbenzaldehyde, which is then demethylated to the final product.

Caption: Synthetic overview for this compound.

Synthesis of the Precursor: 2,5-Dimethoxy-4-methylbenzaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings.[1][2]

Experimental Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), cool N-methylformanilide and phosphorus oxychloride (POCl₃) at a 1:1 molar ratio. Stir at room temperature for approximately 40-50 minutes to form the Vilsmeier reagent.

-

Formylation: To the prepared Vilsmeier reagent, add 2,5-dimethoxytoluene. Heat the reaction mixture to 50°C and maintain for several hours (e.g., 6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and hydrolyze by the slow addition of an aqueous sodium acetate solution. Extract the product with a suitable organic solvent, such as diethyl ether. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be further purified by recrystallization from a solvent like hexane to yield pure 2,5-dimethoxy-4-methylbenzaldehyde.[1][2]

Demethylation to this compound

The final step involves the cleavage of the methyl ethers to yield the dihydroxy product. Boron tribromide (BBr₃) is a common and effective reagent for this transformation.

Experimental Protocol:

-

Reaction Setup: In a dry, inert atmosphere, dissolve the 2,5-dimethoxy-4-methylbenzaldehyde in a suitable anhydrous solvent, such as dichloromethane (DCM).

-

Demethylation: Cool the solution to a low temperature (e.g., 0°C or -78°C) and slowly add a solution of boron tribromide in DCM. The reaction is typically stirred at low temperature for a period and then allowed to warm to room temperature.

-

Quenching and Extraction: Carefully quench the reaction with water or methanol. The product is then extracted into an organic solvent, washed, dried, and concentrated.

-

Purification: The crude this compound can be purified by column chromatography or recrystallization to afford the final product.

Note: This is a representative protocol. Specific reaction conditions may require optimization.

Spectroscopic Characterization

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.5-10.5 ppm), the aromatic protons, the hydroxyl protons (which may be broad and their chemical shift dependent on concentration and solvent), and the methyl group protons (around 2.0-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the aldehydic carbon (around 190 ppm), as well as signals for the aromatic carbons, with those attached to the hydroxyl groups shifted downfield. The methyl carbon will appear at a higher field.

-

FTIR: The infrared spectrum will be characterized by a broad O-H stretching band for the hydroxyl groups (around 3200-3600 cm⁻¹), a C=O stretching vibration for the aldehyde (around 1650-1700 cm⁻¹), and C-H stretching and bending vibrations for the aromatic ring and methyl group.[3]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol ). Common fragmentation patterns for benzaldehydes include the loss of the formyl group.[4]

Applications in Drug Development and Medicinal Chemistry

The structural motif of dihydroxybenzaldehyde is prevalent in many biologically active natural products and synthetic compounds. The ability of this compound to serve as a scaffold for the synthesis of derivatives, particularly Schiff bases, opens up numerous avenues for drug discovery.

Schiff Base Derivatives as Potential Therapeutic Agents

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a class of compounds known for their broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] The imine linkage is crucial for their biological function, and the substituents on the aromatic rings can be varied to modulate their activity and selectivity.

Caption: Formation of biologically active Schiff base derivatives.

Synthesis of Schiff Base Derivatives: A General Protocol

-

Reaction Setup: Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol.

-

Reaction: Heat the mixture to reflux for several hours, often with a catalytic amount of acid (e.g., acetic acid).

-

Isolation: Upon cooling, the Schiff base product often precipitates out of the solution and can be collected by filtration.

-

Purification: The product can be further purified by recrystallization from an appropriate solvent.

Anticancer and Antimicrobial Potential

Studies on Schiff bases derived from other dihydroxybenzaldehyde isomers have demonstrated significant biological activity. For instance, derivatives of 2,4-dihydroxybenzaldehyde have been identified as inhibitors of Hsp90, a molecular chaperone that is a key target in cancer therapy.[5] It is plausible that Schiff bases derived from this compound could exhibit similar or novel anticancer properties.

Furthermore, dihydroxybenzaldehydes and their derivatives have shown promising antimicrobial activity.[8][9][10] For example, 2,5-dihydroxybenzaldehyde (gentisaldehyde) has been shown to be effective against Staphylococcus aureus, a common pathogen responsible for bovine mastitis.[8][10] The synthesis of Schiff base derivatives of this compound could lead to the development of new antimicrobial agents with improved efficacy and a broader spectrum of activity. A study on a Schiff base derived from 2-hydroxy-5-methylbenzaldehyde showed antibacterial activity against S. aureus and E. faecalis.[11]

Safety and Handling

Specific toxicological data for this compound is limited. However, based on the safety profiles of related dihydroxybenzaldehyde isomers, a degree of caution is warranted.

General Safety Precautions:

-

Hazard Statements: Based on related compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[12][13][14][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

It is strongly recommended to consult the Safety Data Sheet (SDS) from the supplier for the most current and comprehensive safety information.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis from readily available starting materials and the reactivity of its functional groups make it an attractive scaffold for the development of novel compounds with a wide range of applications. The exploration of its Schiff base derivatives, in particular, holds promise for the discovery of new anticancer and antimicrobial agents. Further research into the biological activities of this compound and its derivatives is warranted to fully realize its therapeutic potential.

References

- 1. 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

- 7. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Application of 2,5-Dihydroxybenzaldehyde_Chemicalbook [chemicalbook.com]

- 10. frontiersin.org [frontiersin.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. 2,4-Dihydroxybenzaldehyde | C7H6O3 | CID 7213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. carlroth.com [carlroth.com]

- 14. carlroth.com [carlroth.com]

- 15. 2,5-Dihydroxybenzaldehyde | C7H6O3 | CID 70949 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,5-Dihydroxy-4-methylbenzaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,5-Dihydroxy-4-methylbenzaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of this compound (CAS No. 52010-89-6). As a functionalized aromatic aldehyde, this compound represents a versatile scaffold for chemical synthesis and a key building block in the development of novel therapeutic agents. Its unique electronic and structural characteristics, arising from the interplay between the aldehyde and two hydroxyl substituents on a toluene backbone, govern its utility and reactivity. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its characterization, handling, and application. We will delve into its spectroscopic signature, logical synthetic pathways, key reaction mechanisms, and its emerging role in medicinal chemistry, particularly as a derivative of known bioactive phenols.

Molecular Profile and Physicochemical Properties

This compound is a crystalline solid whose structure is foundational to its chemical behavior. The molecule features a benzene ring substituted with an aldehyde group (-CHO), two hydroxyl groups (-OH) at positions 2 and 5, and a methyl group (-CH₃) at position 4. The ortho and para relationship of the hydroxyl groups to the aldehyde function significantly influences the molecule's reactivity through effects like intramolecular hydrogen bonding and resonance stabilization.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 52010-89-6 | [1] |

| Molecular Formula | C₈H₈O₃ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | ≥95% (typical commercial grade) | [1][2] |

| InChI Key | CWFNERGGFAXZRM-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area (TPSA) | 57.53 Ų | [2] |

| LogP | 1.21872 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

Synthesis and Manufacturing

The synthesis of this compound is most logically achieved through the electrophilic formylation of 4-methylresorcinol (4-methylbenzene-1,3-diol, CAS: 496-73-1).[3] The electron-rich nature of the resorcinol ring, further activated by the methyl group, makes it highly susceptible to formylation. While several methods exist for this transformation (e.g., Gattermann, Vilsmeier-Haack, Duff reaction), the Gattermann reaction provides a classic and effective route.

Causality in Experimental Design: The Gattermann reaction utilizes hydrogen cyanide (or a precursor like zinc cyanide) and a Lewis acid catalyst (e.g., AlCl₃) to generate a formylating agent in situ. The choice of this method is dictated by the high reactivity of the phenolic substrate, which requires carefully controlled conditions to prevent polymerization or side reactions. The reaction introduces the aldehyde group predominantly at the highly activated position ortho to one hydroxyl group and para to the other, leading to the desired product.

References

2,5-Dihydroxy-4-methylbenzaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 2,5-Dihydroxy-4-methylbenzaldehyde

Abstract

This compound is a key chemical intermediate whose structural motifs—a hydroquinone ring and a benzaldehyde—make it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its synthesis, however, is not trivial and requires a strategic approach to control regioselectivity and prevent undesired side reactions such as oxidation. This technical guide provides an in-depth analysis of the viable synthetic pathways to this compound, grounded in established chemical principles. We will dissect the retrosynthetic logic, explore multiple forward synthesis strategies with a focus on mechanistic causality, provide detailed experimental protocols, and present comparative data to guide researchers and process chemists in selecting the optimal route for their specific application.

Introduction and Strategic Overview

The title compound, this compound (CAS 52010-89-6), is a poly-substituted aromatic aldehyde. The electron-rich hydroquinone core makes it susceptible to oxidation, while the presence of multiple activating groups (two hydroxyls and one methyl) complicates regioselective functionalization, particularly formylation. A successful synthesis must therefore address these challenges through careful selection of starting materials, reaction conditions, and protective group strategies.

A retrosynthetic analysis reveals several logical disconnections. The most apparent strategy involves the formylation of a suitable precursor, such as 2,5-dimethylhydroquinone or a protected derivative. Alternatively, the aldehyde functionality can be constructed from a methyl group via oxidation. A third approach involves the demethylation of a readily accessible dimethoxy precursor. This guide will focus on the most practical and well-documented of these strategies.

Caption: Retrosynthetic analysis of this compound.

Primary Synthetic Pathway: Formylation of a Methoxy-Protected Precursor

This is arguably the most reliable and scalable approach. It circumvents the challenges of direct formylation on an unprotected, oxidation-prone hydroquinone ring by employing a protected intermediate, 2,5-dimethoxy-4-methylbenzaldehyde. The synthesis is a two-step process: (1) Formylation of 2,5-dimethoxytoluene, and (2) Demethylation to yield the final product.

Step 1: Vilsmeier-Haack Formylation of 2,5-Dimethoxytoluene

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[1] It utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) or N-methylformanilide and phosphorus oxychloride (POCl₃). The methoxy groups in 2,5-dimethoxytoluene strongly activate the ring towards electrophilic substitution, directing the formylation to the C4 position, which is para to the C1-methoxy group and ortho to the C2-methoxy group.

Mechanism Rationale: The reaction proceeds via the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent). The electron-rich aromatic ring of 2,5-dimethoxytoluene attacks this electrophile, leading to the formation of a cyclohexadienyl cation intermediate. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt during aqueous workup yields the desired aldehyde, 2,5-dimethoxy-4-methylbenzaldehyde.[2][3]

Caption: Vilsmeier-Haack formylation pathway.

Experimental Protocol: Synthesis of 2,5-Dimethoxy-4-methylbenzaldehyde [2]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 10 mL). Cool the flask in an ice bath to 0-5°C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 12.5 mL) dropwise to the cooled DMF, ensuring the temperature does not exceed 10°C. Stir the mixture for 30 minutes at room temperature to allow for the complete formation of the Vilsmeier reagent.

-

Reaction: Add 2,5-dimethoxytoluene (5 g, 32.8 mmol) to the flask.

-

Heating: Stir the reaction mixture at room temperature for 4 hours, then heat to 80°C for an additional 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, carefully pour the reaction mixture into 200 mL of crushed ice with vigorous stirring.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral.

-

Drying and Purification: Dry the collected solid over anhydrous sodium sulfate. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pale yellow solid.[2]

| Parameter | Value | Reference |

| Starting Material | 2,5-Dimethoxytoluene | [2] |

| Reagents | POCl₃, DMF | [2] |

| Temperature | 80°C | [2] |

| Reaction Time | 8 hours (total) | [2] |

| Reported Yield | ~86% | [2] |

| Melting Point | 82-86°C | [4] |

Step 2: Demethylation to this compound

The cleavage of aryl methyl ethers is a classic transformation in organic synthesis. Strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydrobromic acid (HBr) are commonly employed. BBr₃ is particularly effective and often used for its high efficiency at low temperatures, which helps to minimize side reactions.

Mechanism Rationale: The Lewis acidic boron atom coordinates to the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion. This process occurs for both methoxy groups, and subsequent aqueous workup hydrolyzes the boron-oxygen bonds to liberate the free hydroxyl groups.

Experimental Protocol: Demethylation using BBr₃

-

Setup: Dissolve 2,5-dimethoxy-4-methylbenzaldehyde (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere in a flask cooled to -78°C (dry ice/acetone bath).

-

Reagent Addition: Slowly add a solution of boron tribromide (BBr₃, 2.2-2.5 eq) in DCM dropwise to the cooled solution.

-

Reaction: Allow the reaction mixture to stir at -78°C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours, or until TLC indicates complete consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0°C and quench it by the slow, careful addition of water or methanol.

-

Extraction: Transfer the mixture to a separatory funnel, add more water, and extract the product into an organic solvent like ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be purified by column chromatography or recrystallization.

Alternative Synthetic Strategies

While the methoxy-protected route is robust, other pathways are mechanistically plausible and may be suitable for specific contexts.

Direct Formylation of 2,5-Dimethylphenol

The Duff reaction and the Reimer-Tiemann reaction are classical methods for the ortho-formylation of phenols.[5][6]

-

Duff Reaction: This reaction uses hexamine as the formylating agent in an acidic medium (glyceroboric acid).[5][7] Formylation occurs preferentially at the ortho position to the hydroxyl group.[5] For 2,5-dimethylphenol, this would lead to formylation at the C6 position, yielding 2-hydroxy-3,6-dimethylbenzaldehyde, not the desired isomer. Therefore, the Duff reaction is not a suitable choice for this target.

-

Reimer-Tiemann Reaction: This reaction involves treating a phenol with chloroform in a strong basic solution.[8][9] The reactive electrophile is dichlorocarbene (:CCl₂), which is generated in situ.[8] Similar to the Duff reaction, this method also strongly favors ortho-formylation.[6][9] Applying this to 2,5-dimethylphenol would again result in substitution at the C6 position.

Multi-step Synthesis from Terephthaldehyde Ether

A patented method describes a more complex, but potentially valuable industrial route starting from a terephthaldehyde diether.[10] The key steps involve:

-

Bromination: Introduction of a bromine atom onto the aromatic ring.

-

Grignard Reaction: Conversion of the bromide to a Grignard reagent, followed by reaction with a methylating agent to install the methyl group.

-

Demethylation: Cleavage of the ether groups to yield the final dihydroxy product.

While this pathway is longer, it may offer advantages in terms of starting material cost and scalability for industrial production.[10]

Caption: General experimental workflow for synthesis and purification.

Characterization

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

-

NMR Spectroscopy: ¹H NMR spectroscopy is expected to show distinct signals for the aldehydic proton (~9.5-10.5 ppm), two aromatic protons, two hydroxyl protons (which may be broad or exchangeable with D₂O), and the methyl group protons (~2.2-2.5 ppm). ¹³C NMR will show characteristic peaks for the carbonyl carbon (~190 ppm), aromatic carbons, and the methyl carbon.[11]

-

FT-IR Spectroscopy: The infrared spectrum will exhibit a strong carbonyl (C=O) stretch for the aldehyde at approximately 1650-1700 cm⁻¹. Broad O-H stretching bands for the hydroxyl groups will be present in the region of 3200-3600 cm⁻¹.[11]

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (152.15 g/mol ).[12]

| Technique | Expected Key Signals for this compound |

| ¹H NMR (DMSO-d₆) | ~10.2 ppm (s, 1H, CHO), ~9.0-10.0 ppm (br s, 2H, OH), ~7.0 ppm (s, 1H, Ar-H), ~6.8 ppm (s, 1H, Ar-H), ~2.3 ppm (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆) | ~191 ppm (CHO), ~155-145 ppm (Ar C-OH), ~125-115 ppm (Ar C-H), ~120 ppm (Ar C-CH₃), ~118 ppm (Ar C-CHO), ~15 ppm (CH₃) |

| FT-IR (KBr Pellet) | 3200-3600 cm⁻¹ (O-H stretch, broad), ~2850 & ~2750 cm⁻¹ (Aldehyde C-H stretch), ~1660 cm⁻¹ (C=O stretch) |

| Mass Spec (EI) | m/z = 152 (M⁺) |

Conclusion

The synthesis of this compound is most reliably achieved via a two-step sequence involving the Vilsmeier-Haack formylation of 2,5-dimethoxytoluene followed by demethylation with a strong Lewis acid like boron tribromide. This pathway offers high yields and avoids the regioselectivity and oxidation issues associated with direct formylation of phenolic precursors. While other methods exist, they are often lower-yielding or less regioselective for this specific substitution pattern. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

- 1. 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. prepchem.com [prepchem.com]

- 4. Page loading... [guidechem.com]

- 5. Duff reaction - Wikipedia [en.wikipedia.org]

- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 7. scholarworks.uni.edu [scholarworks.uni.edu]

- 8. byjus.com [byjus.com]

- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 10. CN110330417A - The preparation method of 2,5- 4-dihydroxy benzaldehyde - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. chemscene.com [chemscene.com]

Spectroscopic Profile of 2,5-Dihydroxy-4-methylbenzaldehyde: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 2,5-Dihydroxy-4-methylbenzaldehyde (CAS No. 52010-89-6), a key aromatic aldehyde with significant potential in pharmaceutical synthesis and materials science.[1][2] Due to the limited availability of published experimental spectra for this specific molecule, this guide combines established spectroscopic principles with predicted data, offering a robust framework for its identification and characterization. The insights provided herein are tailored for researchers, scientists, and drug development professionals engaged in the study and application of substituted benzaldehyde derivatives.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic aldehyde featuring a benzaldehyde core with two hydroxyl (-OH) groups at positions 2 and 5, and a methyl (-CH₃) group at position 4. This specific arrangement of functional groups dictates its unique chemical reactivity and spectroscopic signature. Understanding this signature is paramount for confirming its identity, assessing its purity, and elucidating its role in various chemical transformations. This guide will delve into the core spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can map out the connectivity and spatial arrangement of atoms.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the spectral regions of interest. DMSO-d₆ is often preferred for phenolic compounds due to its ability to solubilize polar compounds and the convenient chemical shift of its residual peak.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a field strength of 400 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are typically necessary.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in Table 1. The chemical shifts are influenced by the electron-donating effects of the hydroxyl and methyl groups and the electron-withdrawing effect of the aldehyde group.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.80 | Singlet | 1H | Aldehyde proton (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and appears as a characteristic singlet far downfield. |

| ~10.50 | Singlet (broad) | 1H | Phenolic proton (2-OH) | The hydroxyl proton at position 2 is expected to be deshielded due to intramolecular hydrogen bonding with the adjacent aldehyde group. |

| ~9.50 | Singlet (broad) | 1H | Phenolic proton (5-OH) | The hydroxyl proton at position 5 will also appear as a broad singlet, with its chemical shift influenced by solvent and concentration. |

| ~7.10 | Singlet | 1H | Aromatic proton (H-3) | This proton is ortho to the electron-donating hydroxyl group at C-2 and para to the methyl group at C-4, leading to a relatively upfield shift. It appears as a singlet due to the absence of adjacent protons. |

| ~6.80 | Singlet | 1H | Aromatic proton (H-6) | This proton is ortho to the electron-donating hydroxyl group at C-5 and meta to the aldehyde group, resulting in a more shielded environment compared to H-3. It also appears as a singlet. |

| ~2.20 | Singlet | 3H | Methyl protons (-CH₃) | The protons of the methyl group are shielded and appear as a sharp singlet in the aliphatic region of the spectrum. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the nature of the attached functional groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~191.0 | C=O (Aldehyde) | The carbonyl carbon of the aldehyde is highly deshielded and appears at a characteristic downfield chemical shift. |

| ~155.0 | C-2 (Aromatic) | This carbon is attached to a hydroxyl group, causing a significant downfield shift due to the deshielding effect of the oxygen atom. |

| ~148.0 | C-5 (Aromatic) | Similar to C-2, this carbon is also attached to a hydroxyl group and is therefore deshielded. |

| ~125.0 | C-4 (Aromatic) | The carbon bearing the methyl group. |

| ~122.0 | C-1 (Aromatic) | The carbon attached to the aldehyde group. |

| ~118.0 | C-6 (Aromatic) | This carbon is ortho to the hydroxyl group at C-5. |

| ~115.0 | C-3 (Aromatic) | This carbon is ortho to the hydroxyl group at C-2. |

| ~16.0 | -CH₃ (Methyl) | The methyl carbon appears in the aliphatic region of the spectrum at a characteristic upfield chemical shift. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol for IR Analysis

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly employed. A small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Predicted IR Spectral Data

The predicted characteristic IR absorption bands for this compound are presented in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3200 | Strong, Broad | O-H stretch (phenolic) | The broadness of this band is due to intermolecular hydrogen bonding between the hydroxyl groups. |

| 3050 - 3000 | Medium | C-H stretch (aromatic) | Characteristic stretching vibrations of the C-H bonds on the benzene ring. |

| 2950 - 2850 | Medium | C-H stretch (aldehyde and methyl) | The C-H stretching vibration of the aldehyde group often appears as two weak bands in this region. The methyl C-H stretches will also be present. |

| 1650 - 1630 | Strong | C=O stretch (aldehyde) | The carbonyl stretch of the aldehyde is a strong, sharp band. Its position is lowered due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-hydroxyl group. |

| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic) | These bands arise from the stretching vibrations of the carbon-carbon double bonds within the benzene ring. |

| 1250 - 1150 | Strong | C-O stretch (phenol) | The stretching vibration of the carbon-oxygen single bond of the phenolic groups. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers clues about the structure through the analysis of fragmentation patterns.

Experimental Protocol for MS Analysis

-

Instrumentation: An electron ionization (EI) mass spectrometer is commonly used for the analysis of small organic molecules.

-

Sample Introduction: The sample can be introduced directly into the ion source using a heated probe.

-

Ionization: In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

-

Data Acquisition: The mass-to-charge ratios (m/z) of the resulting ions are measured.

Predicted Mass Spectrum Data

The predicted key ions in the electron ionization mass spectrum of this compound are listed in Table 4. The molecular formula is C₈H₈O₃, and the molecular weight is 152.15 g/mol .[2]

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Rationale |

| 152 | [M]⁺ | The molecular ion peak, representing the intact molecule with one electron removed. |

| 151 | [M-H]⁺ | Loss of a hydrogen atom, typically from the aldehyde group, resulting in a stable acylium ion. |

| 123 | [M-CHO]⁺ | Loss of the formyl radical (-CHO), a common fragmentation pathway for benzaldehydes. |

| 95 | [M-CHO-CO]⁺ | Subsequent loss of a carbon monoxide molecule from the [M-CHO]⁺ ion. |

Visualization of Molecular Structure and Spectroscopic Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and the general workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound.

References

An In-Depth Technical Guide to 2,5-Dihydroxy-4-methylbenzaldehyde

This guide provides a comprehensive technical overview of 2,5-Dihydroxy-4-methylbenzaldehyde, a key organic compound relevant to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, properties, synthesis, applications, and safety protocols, grounding the discussion in established scientific principles and methodologies.

Core Identification and Nomenclature

Correctly identifying a chemical compound is the foundation of sound scientific research. This compound is systematically named according to IUPAC conventions, which provides an unambiguous descriptor of its molecular structure.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. This name explicitly details the functional groups and their positions on the benzene ring: two hydroxyl (-OH) groups at carbons 2 and 5, a methyl (-CH₃) group at carbon 4, and a benzaldehyde core structure.

While the IUPAC name is the formal standard, several synonyms may be encountered in literature and commercial listings. Currently, however, "this compound" is the overwhelmingly prevalent name, with no widely adopted common synonyms noted in major chemical databases[2].

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 52010-89-6 | [1][2] |

| Molecular Formula | C₈H₈O₃ | [1][2] |

| Molecular Weight | 152.15 g/mol | [1][2] |

| InChI Key | CWFNERGGFAXZRM-UHFFFAOYSA-N | [1] |

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of a compound is critical for its handling, storage, and application in experimental design. This compound is a solid at room temperature[1].

Table of Properties:

| Property | Value | Notes |

| Physical Form | Solid | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | Recommended for maintaining stability[1][3]. |

| Purity (Typical) | ≥95% | Commercial-grade purity[1][2]. |

| Topological Polar Surface Area (TPSA) | 57.53 Ų | A calculated value indicating polarity[2]. |

| logP | 1.21872 | A calculated value for the octanol-water partition coefficient[2]. |

Note: Experimental data for properties like melting and boiling points are not consistently reported in the readily available search results. Researchers should consult specific supplier documentation for lot-specific data.

Synthesis Methodologies

The synthesis of substituted benzaldehydes is a cornerstone of organic chemistry. While multiple synthetic routes can be envisioned, a common strategy involves the formylation of a substituted phenol or hydroquinone derivative. The search results point towards multi-step syntheses, often starting from more readily available precursors.

One patented method describes a three-step synthesis starting from a "terephthaldehyde's ether" as the raw material. The process involves a bromination reaction, followed by a Grignard reaction, and finally a demethylating reaction to yield the target this compound. The patent highlights this method for its mild conditions and industrial applicability[4].

Conceptual Synthesis Workflow

The following diagram illustrates a generalized workflow for synthesizing substituted benzaldehydes, reflecting the logic of multi-step organic synthesis.

Caption: Generalized multi-step synthesis workflow.

It is important to note that the synthesis of the related compound, 2,5-dimethoxy-4-methylbenzaldehyde, is well-documented and often involves formylation techniques like the Vilsmeier-Haack reaction (using reagents like phosphorus oxychloride and N-methylformanilide) or the Gattermann reaction[5][6][7]. The dihydroxy compound can often be obtained by subsequent demethylation of this dimethoxy analog.

Applications in Research and Drug Development

Substituted dihydroxybenzaldehydes are a class of compounds with significant interest in medicinal chemistry and materials science due to their inherent biological activity and utility as synthetic intermediates[8]. The combination of hydroxyl and aldehyde functional groups provides reactive sites for creating a diverse range of derivatives.

While specific research on this compound is not as widespread as its non-methylated parent (2,5-dihydroxybenzaldehyde, also known as Gentisaldehyde), the general class is known for several key activities:

-

Antimicrobial and Antioxidant Properties : Dihydroxybenzaldehyde derivatives are recognized for their ability to act as antioxidants by neutralizing free radicals[9][10]. They also exhibit antimicrobial properties. For instance, Gentisaldehyde shows activity against Mycobacterium avium and Staphylococcus aureus[11]. The structural similarity suggests that the 4-methyl derivative could be a target for similar biological screening.

-

Precursor for Bioactive Molecules : The aldehyde group is a versatile handle for synthesizing Schiff bases and other derivatives, which can be screened for enhanced therapeutic properties such as anticancer or anti-inflammatory effects[8][9]. The related compound, 2,5-dimethoxy-4-methylbenzaldehyde, has been investigated for potential anticancer activity[12].

-

Building Block for Polymers and Dyes : The reactivity of this molecule makes it a valuable precursor in materials science for creating polymers, resins, and dyes[8][13].

Safety, Handling, and Storage

Proper safety protocols are mandatory when handling any chemical reagent. This compound is classified with specific hazard statements according to the Globally Harmonized System (GHS).

GHS Hazard Information:

-

Signal Word : Warning[1]

-

Hazard Statements :

Recommended Handling Protocol:

This protocol is a self-validating system designed to minimize exposure and ensure laboratory safety.

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors[14][15][16]. Ensure that safety showers and eyewash stations are readily accessible[14][15].

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or glasses conforming to OSHA (29 CFR 1910.133) or European Standard (EN166) regulations[14].

-

Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and inspect them before use. Use proper glove removal technique to avoid skin contact[14][16].

-

Body Protection : A standard lab coat is required. For larger quantities, consider additional protective clothing[14][15].

-

-

Hygiene Practices : Avoid eating, drinking, or smoking in the work area[17]. Wash hands and any exposed skin thoroughly after handling[14][17].

-

Storage : Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place[1][3][14]. Store under an inert atmosphere (e.g., nitrogen or argon) as the compound may be air-sensitive[1][14][17].

-

Spill & Disposal : In case of a spill, avoid dust formation. Collect the material using an inert absorbent and place it in a suitable, closed container for disposal[15][16]. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[14][17].

First Aid Measures:

-

Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention[14][16].

-

Skin Contact : If on skin, wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice[14][15].

-

Eye Contact : In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention[14].

-

Ingestion : If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[16][17].

References

- 1. This compound | 52010-89-6 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. m.chemicalbook.com [m.chemicalbook.com]

- 4. CN110330417A - The preparation method of 2,5- 4-dihydroxy benzaldehyde - Google Patents [patents.google.com]

- 5. 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde - [www.rhodium.ws] [designer-drug.com]

- 7. prepchem.com [prepchem.com]

- 8. What Can’t 2,5-Dihydroxybenzaldehyde Do? Scientists Are Stunned by Its Versatility - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Application of 2,5-Dihydroxybenzaldehyde_Chemicalbook [chemicalbook.com]

- 12. 2,5-Dimethoxy-4-methylbenzaldehyde | 4925-88-6 | FD22189 [biosynth.com]

- 13. benchchem.com [benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Physical Properties of 2,5-Dihydroxy-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxy-4-methylbenzaldehyde is a substituted aromatic aldehyde with significant potential in various scientific domains, including medicinal chemistry and materials science. Its unique arrangement of hydroxyl, methyl, and aldehyde functional groups on a benzene ring imparts a distinct set of physical and chemical properties that are crucial for its application and development. This technical guide provides a comprehensive overview of the core physical properties of this compound, offering valuable insights for researchers and professionals working with this compound.

Chemical Identity and Structure

Proper identification is the first step in the comprehensive characterization of a chemical compound.

| Identifier | Value |

| CAS Number | 52010-89-6[1][2] |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈O₃[2] |

| Molecular Weight | 152.15 g/mol [2] |

| SMILES | CC1=CC(=C(C=C1O)C=O)O |

| InChI Key | CWFNERGGFAXZRM-UHFFFAOYSA-N |

The structure of this compound, characterized by a benzaldehyde core with hydroxyl groups at positions 2 and 5, and a methyl group at position 4, is fundamental to its physical and chemical behavior.

Physicochemical Properties

The physical state, melting point, boiling point, and solubility of a compound are critical parameters for its handling, purification, and application in various experimental and industrial settings. While specific experimental values for the melting and boiling points of this compound are not widely reported in readily available literature, data for closely related isomers provide a useful reference. For instance, 2-hydroxy-4-methylbenzaldehyde has a melting point of 60-61 °C and a boiling point of 223 °C[3]. The dimethoxy analog, 2,5-dimethoxy-4-methylbenzaldehyde, exhibits a melting point in the range of 82-86 °C[4].

Table of Physicochemical Properties:

| Property | Value/Information | Source |

| Physical Form | Solid | Ambeed, Inc. |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents. | |

| Purity | ≥95% | ChemScene[2] |

| Storage | 4°C, stored under nitrogen[2] | ChemScene[2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (likely a singlet around 9-10 ppm), the two aromatic protons (doublets in the aromatic region, 6-8 ppm), the methyl protons (a singlet around 2-3 ppm), and the two hydroxyl protons (broad singlets, the chemical shift of which will be concentration and solvent dependent).

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons (in the 110-160 ppm range), and the methyl carbon (around 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the hydroxyl groups. A strong absorption around 1650-1700 cm⁻¹ would correspond to the C=O stretching of the aldehyde. C-H stretching vibrations of the aromatic ring and the methyl group would appear around 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (152.15). Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and other characteristic fragments.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its aldehyde and hydroxyl functional groups. The aldehyde group can undergo oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions. The hydroxyl groups can be deprotonated to form phenoxides and can undergo etherification and esterification reactions. The presence of both electron-donating hydroxyl and methyl groups on the aromatic ring activates it towards electrophilic substitution reactions.

For handling and storage, it is recommended to keep the compound at 4°C under a nitrogen atmosphere to prevent oxidation and degradation[2].

Experimental Protocols

Synthesis of this compound

A general workflow for a plausible laboratory synthesis and characterization is outlined below.

Caption: General workflow for the synthesis and characterization of this compound.

Characterization Workflow

A systematic approach is essential for the unambiguous identification and purity assessment of the synthesized compound.

Caption: A typical workflow for the physical and structural characterization of a synthesized organic compound.

Conclusion

This compound is a compound with considerable scientific interest. While some of its fundamental properties are documented, there is a noticeable lack of comprehensive experimental data in the public domain, particularly concerning its melting point, boiling point, detailed solubility, and complete spectroscopic profiles. The information provided in this guide, compiled from available sources and inferred from related compounds, serves as a valuable starting point for researchers. Further experimental investigation is warranted to fully elucidate the physical and chemical properties of this promising molecule, which will undoubtedly facilitate its broader application in drug discovery and materials science.

References

- 1. This compound CAS#: 52010-89-6 [m.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Hydroxy-4-methylbenzaldehyde | C8H8O2 | CID 61200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. CN110330417A - The preparation method of 2,5- 4-dihydroxy benzaldehyde - Google Patents [patents.google.com]

Navigating the Solubility Landscape of 2,5-Dihydroxy-4-methylbenzaldehyde: A Technical Guide for Researchers

An In-depth Exploration of Physicochemical Principles and Practical Methodologies for Drug Development Professionals

Introduction: The Critical Role of Solubility in Scientific Advancement

2,5-Dihydroxy-4-methylbenzaldehyde, a polysubstituted aromatic aldehyde, presents a molecular architecture of significant interest in medicinal chemistry and materials science. The strategic placement of two hydroxyl groups, a methyl group, and an aldehyde function on a benzene ring gives rise to a unique combination of polarity, hydrogen bonding capabilities, and reactivity. These characteristics are pivotal in its potential applications, ranging from a building block in the synthesis of novel therapeutic agents to a component in the development of advanced polymers. However, realizing the full potential of this compound is intrinsically linked to a thorough understanding of its solubility in various organic solvents.

Solubility is a fundamental physicochemical parameter that governs every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. A comprehensive grasp of how this compound behaves in different solvent environments is therefore not merely academic but a critical prerequisite for its practical application. This technical guide provides a detailed exploration of the factors influencing the solubility of this compound, offers insights based on structurally similar molecules, and presents a robust experimental protocol for its precise determination.

Theoretical Framework: Deconstructing the Determinants of Solubility

The solubility of a solid solute in a liquid solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" provides a foundational, albeit simplified, principle. For this compound, its solubility is dictated by the energetic balance between the forces holding the crystalline solid together (lattice energy) and the forces of interaction between the solute and solvent molecules (solvation energy).

The molecule's key structural features—two hydroxyl (-OH) groups, an aldehyde (-CHO) group, and a methyl (-CH₃) group attached to an aromatic ring—all contribute to its solubility profile. The hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, suggesting a favorable interaction with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone). The aldehyde group, with its polar carbonyl moiety, also contributes to interactions with polar solvents. Conversely, the aromatic ring and the methyl group introduce a degree of lipophilicity, which may enhance solubility in less polar organic solvents.

Given the molecular weight of 152.15 g/mol and the presence of multiple polar functional groups, this compound is expected to exhibit poor solubility in nonpolar solvents like hexane and better solubility in polar organic solvents.

Solubility Profile: Insights from Analogous Structures

Direct, quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, by examining the solubility of structurally related hydroxybenzaldehydes, we can infer a probable solubility pattern. Aromatic aldehydes and phenols generally exhibit good solubility in polar organic solvents.[1] For instance, related compounds like 4-hydroxybenzaldehyde and 3-hydroxybenzaldehyde are known to be soluble in ethanol, ether, and acetone.[2][3][4]

The table below summarizes available qualitative and quantitative solubility data for similar dihydroxybenzaldehyde derivatives, which can serve as a valuable reference point for researchers.

| Solvent | Solvent Type | 2,5-Dihydroxybenzaldehyde Solubility | 3,5-Dihydroxybenzaldehyde Solubility |

| Water | Polar Protic | 13.8 g/L at 25°C[5] | ~74.2 mg/mL (estimated)[6] |

| Methanol | Polar Protic | Soluble[5] | Not Specified |

| Ethanol | Polar Protic | ≥ 20.6 mg/mL[5] | Soluble[6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 26 mg/mL[5] | 100 mg/mL[6] |

| Acetone | Polar Aprotic | Soluble[5] | Not Specified |

| Dichloromethane | Nonpolar | Soluble[5] | Not Specified |

| Toluene | Nonpolar | Sparingly Soluble[5] | Not Specified |

| Hexane | Nonpolar | Insoluble[5] | Not Specified |

Note: "Soluble" indicates a qualitative description from the source without a specific quantitative value. Researchers should experimentally verify the solubility for their specific applications.

Based on this comparative data, it is reasonable to hypothesize that this compound will demonstrate significant solubility in polar aprotic solvents like DMSO and acetone, and good solubility in polar protic solvents such as methanol and ethanol. Its solubility is expected to be limited in nonpolar solvents.

Experimental Protocol: Gravimetric Determination of Solubility

To empower researchers with the ability to generate precise and reliable solubility data, this guide provides a detailed, step-by-step methodology based on the widely accepted gravimetric method. This method involves creating a saturated solution at a controlled temperature, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readability ±0.1 mg)

-

Vials with screw caps (e.g., 20 mL)

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or beakers

-

Drying oven or vacuum oven

-

Desiccator

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 or 10 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium solubility is reached. Visually confirm that excess solid remains.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully draw a known volume of the clear supernatant into a syringe.

-

Attach a 0.45 µm syringe filter to the syringe. This step is critical to remove any undissolved microparticles.

-

Dispense a precise volume of the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact volume transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a drying oven set to a temperature that will facilitate solvent evaporation without causing decomposition of the this compound. A temperature of 40-60°C is generally suitable for many volatile organic solvents. For high-boiling point solvents like DMSO, a vacuum oven at a moderate temperature is recommended.[6]

-

Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporation dish from the final mass.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solute by the volume of the filtered solution that was evaporated.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the gravimetric solubility determination protocol.

Caption: Gravimetric solubility determination workflow.

Conclusion: Empowering Future Research

While direct quantitative solubility data for this compound remains a gap in the scientific literature, this guide provides a robust framework for researchers to navigate this challenge. By understanding the underlying physicochemical principles, leveraging data from analogous structures, and implementing a rigorous experimental protocol, scientists and drug development professionals can generate the critical data needed to advance their research. The methodologies outlined herein are designed to be self-validating, ensuring the generation of trustworthy and reproducible results, thereby accelerating the journey from molecular concept to tangible application.

References

Introduction: The Emergence of Versatile Phenolic Aldehydes

An In-depth Technical Guide to the Discovery and History of Substituted Dihydroxybenzaldehydes

Substituted dihydroxybenzaldehydes are a class of organic compounds characterized by a benzene ring functionalized with two hydroxyl (-OH) groups and one formyl (-CHO) group. These molecules, including key isomers such as 2,4-dihydroxybenzaldehyde, 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde), and 2,5-dihydroxybenzaldehyde (gentisaldehyde), represent foundational building blocks in organic synthesis. Their unique arrangement of electron-donating hydroxyl groups and an electron-withdrawing aldehyde group imparts a rich and versatile reactivity. This has established them as indispensable intermediates in the synthesis of a vast array of products, from pharmaceuticals and agrochemicals to dyes, flavors, and fragrances.[1][2]

This technical guide provides a comprehensive exploration of the discovery and historical development of synthetic methodologies for these pivotal compounds. As a senior application scientist, the narrative is structured to not only present historical facts but to elucidate the chemical principles and experimental logic that drove the evolution of their synthesis. We will delve into the seminal named reactions that first made these molecules accessible, examine the synthesis of specific isomers, and provide detailed, field-proven protocols that underscore the practical application of this chemical knowledge.

Foundational Discoveries: The Dawn of Phenolic Aldehyde Synthesis

The late 19th and early 20th centuries were a period of profound advancement in synthetic organic chemistry. The challenge of selectively introducing a formyl group onto an activated phenolic ring was met with ingenuity, leading to the development of several classical "named reactions" that remain fundamental to the field.

The Reimer-Tiemann Reaction (1876): A Surprising Discovery

The first viable pathway to hydroxybenzaldehydes was uncovered in 1876 by German chemists Karl Reimer and Ferdinand Tiemann.[1][3][4] They discovered that reacting a phenol with chloroform (CHCl₃) in the presence of a strong base resulted in the introduction of an aldehyde group, predominantly at the ortho position to the hydroxyl group.[5][6][7] This reaction, often carried out in a biphasic solvent system due to the poor solubility of hydroxides in chloroform, was a landmark achievement.[4][5]

The choice of a strong base is critical as its primary role is to deprotonate chloroform, generating a highly reactive dichlorocarbene (:CCl₂) intermediate.[4][7] The electron-rich phenoxide ion, formed concurrently, then attacks the electrophilic carbene. Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate under basic conditions yields the final aldehyde product.[1][4] The reaction's exothermic nature, once initiated, requires careful temperature control.[5]

Caption: Mechanism of the Reimer-Tiemann Reaction.

The Gattermann Synthesis (1898): Formylation with Cyanide Derivatives

Developed by Ludwig Gattermann, this method provided an alternative route for the formylation of phenols. The Gattermann reaction utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds through the in-situ formation of formimidoyl chloride (ClCH=NH), which acts as the electrophile.[1] This electrophilic species, activated by the Lewis acid, attacks the electron-rich aromatic ring of the phenol. The resulting aldimine intermediate is then hydrolyzed to furnish the desired hydroxybenzaldehyde.[1] While effective, the extreme toxicity of hydrogen cyanide has limited its widespread use, leading to modifications that generate HCN in situ from less hazardous reagents like zinc cyanide.

Caption: Simplified workflow of the Gattermann Synthesis.

The Vilsmeier-Haack Reaction (1927): A Milder Approach

This reaction offers a generally milder and more versatile method for formylating activated aromatic compounds. It employs a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). These reagents react to form an electrophilic chloroiminium salt known as the Vilsmeier reagent.[1] This reagent then attacks the electron-rich dihydroxybenzene ring. A subsequent aqueous workup hydrolyzes the resulting iminium salt intermediate to yield the dihydroxybenzaldehyde.[1] The Vilsmeier-Haack reaction is often favored for its good yields and applicability to a wider range of substrates compared to the Gattermann synthesis.

Caption: Key stages of the Vilsmeier-Haack Reaction.

The Dakin Reaction (1909): Oxidation of Hydroxybenzaldehydes

Discovered by Henry Drysdale Dakin in 1909, the Dakin reaction is not a synthesis of dihydroxybenzaldehydes but rather a transformation of them.[8][9] It is an efficient oxidation of ortho- or para-hydroxybenzaldehydes (or ketones) into their corresponding benzenediols using hydrogen peroxide in a basic solution.[8][10][11] The reaction mechanism involves the nucleophilic addition of a hydroperoxide ion to the aldehyde's carbonyl carbon, followed by an intramolecular[1][3]-aryl migration and subsequent hydrolysis of a phenyl ester intermediate.[10] This reaction is historically significant as it provided a method for synthesizing valuable polyhydroxy aromatic compounds like catechol and hydroquinone from accessible hydroxybenzaldehydes.[8][11]

Caption: Mechanism overview of the Dakin Reaction.

Comparative Overview of Foundational Synthetic Methods

The choice of synthetic route historically depended on the available starting materials, desired regioselectivity, and tolerance for harsh reagents.

| Reaction | Discoverer(s) | Year | Typical Substrate | Key Reagents | Mechanistic Hallmark |

| Reimer-Tiemann | K. Reimer, F. Tiemann | 1876 | Phenols, Dihydroxybenzenes | CHCl₃, Strong Base (e.g., NaOH) | Electrophilic attack by dichlorocarbene (:CCl₂)[1][3] |

| Gattermann | L. Gattermann | 1898 | Activated Aromatics, Phenols | HCN, HCl, Lewis Acid (e.g., AlCl₃) | Electrophilic attack by formimidoyl chloride[1] |

| Vilsmeier-Haack | A. Vilsmeier, A. Haack | 1927 | Electron-rich Aromatics | DMF, POCl₃ (or Oxalyl Chloride) | Electrophilic attack by Vilsmeier reagent[1] |

| Dakin | H.D. Dakin | 1909 | o/p-Hydroxybenzaldehydes | H₂O₂, Strong Base (e.g., NaOH) | Oxidation via aryl migration[8][10] |

Synthesis of Specific Dihydroxybenzaldehyde Isomers

3,4-Dihydroxybenzaldehyde (Protocatechuic Aldehyde)

Protocatechuic aldehyde is a crucial intermediate for pharmaceuticals and the synthesis of flavors like ethylvanillin.[2][12] It is also found naturally in various plants and fungi.[13]

-

From Catechol: The Reimer-Tiemann reaction applied to catechol is a classic, albeit often low-yield, method for its preparation.[14]

-

From Vanillin: A common industrial route involves the demethylation of vanillin (3-methoxy-4-hydroxybenzaldehyde).[14][15] This can be achieved using various reagents, including aluminum chloride (AlCl₃) in the presence of pyridine.[15]

-

From Piperonal: Another historical method involves the cleavage of the methylenedioxy bridge of piperonal. This was achieved using reagents like phosphorus pentachloride followed by hydrolysis.[14]

2,4-Dihydroxybenzaldehyde (β-Resorcylaldehyde)

This isomer is a derivative of resorcinol and is a key precursor for dyes and pharmaceuticals.[1] Its first significant synthesis and characterization are attributed to Reimer and Tiemann in 1876 through the application of their newly discovered reaction to resorcinol.[1] The Gattermann and Vilsmeier-Haack reactions are also effective methods for the formylation of resorcinol to produce 2,4-dihydroxybenzaldehyde.[1]

2,5-Dihydroxybenzaldehyde (Gentisaldehyde)

Gentisaldehyde is synthesized from hydroquinone. Early synthesis was reported by Tiemann and Muller.[16] Modern methods include the carboxylation of hydroquinone via the Kolbe–Schmitt reaction to produce gentisic acid, which can then be converted to the aldehyde, or via direct formylation strategies.[17][18]

Experimental Protocols: A Historical Perspective

To provide a tangible understanding of these historical methods, the following protocols are described based on established literature.

Protocol 1: Synthesis of 3,4-Dihydroxybenzaldehyde from Piperonal

This procedure is adapted from classical synthetic literature and demonstrates the cleavage of a methylenedioxy group.[14]

WARNING: This procedure involves corrosive and hazardous materials like phosphorus pentachloride and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Methodology:

-

Reaction Setup: In a flask equipped with a reflux condenser and a mechanical stirrer, place 150 g (1.0 mole) of piperonal.

-

Reagent Addition: Gradually add 210 g (1.0 mole) of phosphorus pentachloride to the piperonal. The reaction can be exothermic, and cooling may be necessary initially. The addition typically takes about 30 minutes.

-

Reaction: Once the addition is complete, gently heat the resulting liquid to expel hydrogen chloride gas. This step should take approximately 60 minutes.

-

Workup: Carefully pour the reaction mixture into 5 liters of cold water in a large flask. An oily intermediate will form and solidify after about 30 minutes.

-

Hydrolysis: Collect the solid intermediate by filtration. To the solid, add 1 liter of water. Heat the mixture and boil gently for three hours to hydrolyze the intermediate to the final product.

-

Purification: The resulting brown solution, which may contain some tar, can be decolorized with activated charcoal. Evaporate the solution under reduced pressure until crystals of protocatechuic aldehyde begin to separate.

-

Isolation: Allow the solution to stand overnight at a low temperature (e.g., 0°C) to maximize crystallization. Collect the crystals by filtration, wash with a small amount of cold water, and recrystallize from hot water to yield the purified product (m.p. 153–154°C).[14]

Protocol 2: The Reimer-Tiemann Reaction for Phenol

This protocol illustrates the general procedure for the ortho-formylation of phenol to salicylaldehyde, the simplest example of the reaction.[7]

WARNING: Chloroform is a suspected carcinogen and sodium hydroxide is highly corrosive. This procedure must be conducted in a fume hood with appropriate safety precautions.

Methodology:

-

Reaction Setup: In a round-bottomed flask fitted with a reflux condenser and a dropping funnel, dissolve phenol in an aqueous solution of sodium hydroxide.

-

Reagent Addition: Heat the solution to approximately 60-70°C. Add chloroform dropwise from the dropping funnel while stirring vigorously. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature.

-

Reflux: After the addition of chloroform is complete, continue to heat the mixture under reflux for 1-2 hours until the reaction is complete.

-

Workup: Cool the reaction mixture and acidify it with dilute acid (e.g., HCl) to neutralize the excess sodium hydroxide and protonate the phenoxide.

-

Extraction: Steam distill the mixture. The ortho-isomer (salicylaldehyde) is steam-volatile and will co-distill with water. The non-volatile para-isomer will remain in the flask.

-

Isolation: Extract the distillate with a suitable organic solvent (e.g., diethyl ether). Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation to yield salicylaldehyde.

Conclusion

The discovery and refinement of synthetic routes to substituted dihydroxybenzaldehydes are a compelling chapter in the history of organic chemistry. The foundational work of chemists like Reimer, Tiemann, Gattermann, and Dakin provided the essential tools to access these highly valuable molecules. Their insights into reaction mechanisms, from the generation of reactive carbene intermediates to electrophilic aromatic substitution and oxidative rearrangements, laid the groundwork for over a century of innovation in medicinal chemistry, materials science, and industrial chemical production. Understanding this history not only offers an appreciation for the field's pioneers but also provides a solid foundation of chemical principles that continue to guide the development of novel synthetic methodologies today.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. organicreactions.org [organicreactions.org]

- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 6. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]

- 7. byjus.com [byjus.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Introduction to the Dakin Reaction and its medicinal application.pptx [slideshare.net]

- 10. Dakin oxidation - Wikipedia [en.wikipedia.org]

- 11. Oppenauer Oxidation and Dakin Reaction | Pharmaguideline [pharmaguideline.com]

- 12. scribd.com [scribd.com]

- 13. 3,4-Dihydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 14. orgsyn.org [orgsyn.org]

- 15. CN102241575B - Method for preparing protocatechuic aldehyde from vanillin - Google Patents [patents.google.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Gentisic acid - Wikipedia [en.wikipedia.org]

- 18. CCCXII.—The preparation of 2 : 5-dihydroxybenzaldehyde (gentisaldehyde) - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of 2,5-Dihydroxy-4-methylbenzaldehyde from 4-Methylresorcinol: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 2,5-dihydroxy-4-methylbenzaldehyde from 4-methylresorcinol, intended for researchers, scientists, and professionals in drug development. The protocol detailed herein is based on the Duff reaction, a well-established method for the formylation of phenols. This guide emphasizes the underlying chemical principles, safety considerations, and detailed procedural steps to ensure a reproducible and reliable synthesis.

Introduction